

# Early-phase clinical trial results for Sco-267

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## Compound of Interest

Compound Name: Sco-267

Cat. No.: B15569263

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An In-depth Technical Guide to Early-Phase Clinical Trial Results for **Sco-267**

## Introduction

**Sco-267** is an orally bioavailable, first-in-class small molecule that functions as a full agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). [1][2][3] GPR40 is expressed in pancreatic islet cells and enteroendocrine cells, where it plays a crucial role in regulating the secretion of key metabolic hormones.[3][4] Unlike partial GPR40 agonists that primarily stimulate insulin secretion, **Sco-267**'s full agonism uniquely stimulates a broader range of both islet and gut hormones, including insulin, glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulintropic polypeptide (GIP), and peptide YY (PYY). This pleiotropic effect positions **Sco-267** as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). This document provides a detailed overview of the mechanism of action, experimental protocols, and results from the early-phase clinical development of **Sco-267**.

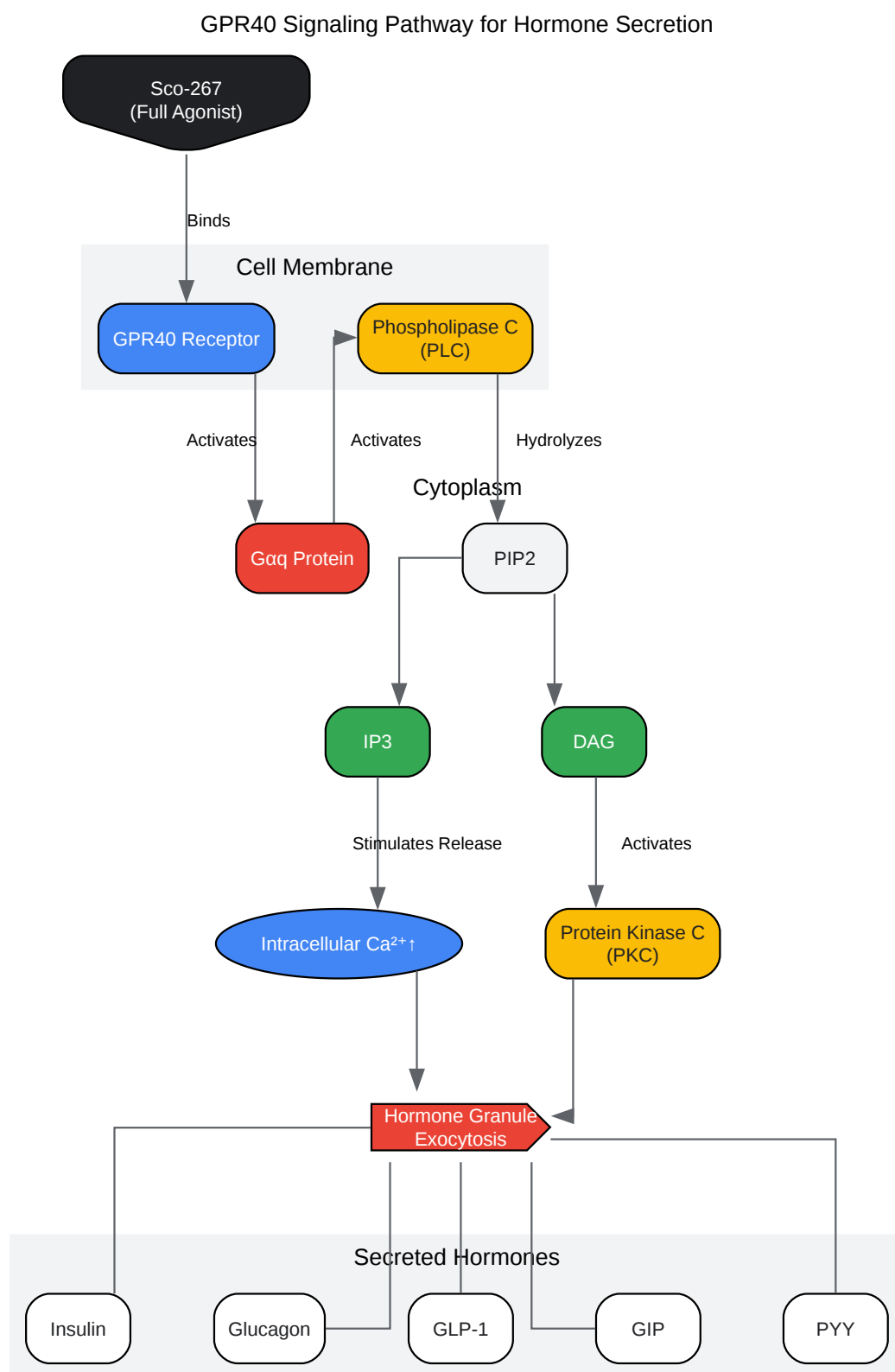
## Mechanism of Action: GPR40 Full Agonism

GPR40 is a G-protein-coupled receptor that is endogenously activated by medium-to-long chain fatty acids. Its activation is a key physiological process for regulating metabolic homeostasis. **Sco-267** acts as an allosteric full agonist, binding to a site distinct from endogenous ligands and partial agonists like fasiglifam.

The signaling cascade initiated by **Sco-267** binding to GPR40 predominantly involves the Gαq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of calcium ( $\text{Ca}^{2+}$ ) from the endoplasmic reticulum, and the subsequent rise in intracellular  $\text{Ca}^{2+}$  levels, along with DAG-mediated activation of Protein Kinase C (PKC), enhances the secretion of hormone-containing granules from the cell.

A key feature of GPR40-mediated insulin secretion is its glucose-dependence, which reduces the risk of hypoglycemia. Furthermore, by stimulating the release of incretins like GLP-1 and GIP from enteroendocrine cells, **Sco-267** leverages additional pathways that improve glycemic control and may contribute to weight reduction.



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**Caption:** GPR40 signaling cascade initiated by **Sco-267**.

## Early-Phase Clinical Trial Results

The first-in-human study of **Sco-267** was a Phase 1, randomized, double-blind, placebo-controlled trial conducted in Japan between November 2019 and August 2020 (Trial ID: JapicCTI-195057). The study evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple oral doses of **Sco-267**.

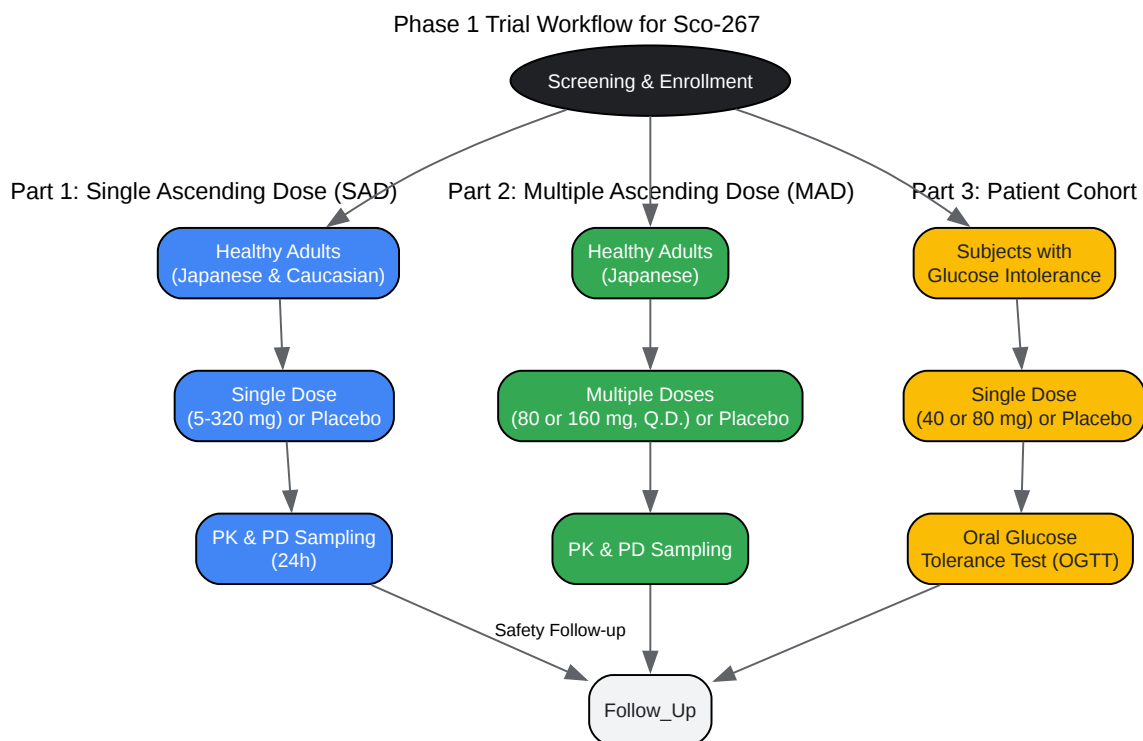
## Experimental Protocols

The study consisted of a Single Ascending Dose (SAD) component and a Multiple Ascending Dose (MAD) component.

Table 1: Summary of Phase 1 Clinical Trial Design

Parameter	Description
Study Title	<b>A Phase 1, Placebo-Controlled, Randomized, Double-Blind, Single- and Multiple-Dose Study of SCO-267.</b>
Trial ID	JapicCTI-195057.
Primary Endpoints	Safety, Tolerability, and Pharmacokinetics.
Secondary Endpoints	Pharmacodynamics (glucoregulatory hormones, glycemic control).
Study Population	Healthy adult male volunteers (Japanese and Caucasian) and male subjects with glucose intolerance (HbA1c 6.6-8.8%).
SAD Dosing	Single oral doses ranging from 5 mg to 320 mg.
MAD Dosing	Once-daily (Q.D.) oral doses of 80 mg and 160 mg for up to 4 days.

| PK Analysis | Noncompartmental analysis of plasma concentrations using Phoenix WinNonlin. Calculation of AUC was performed using the linear trapezoidal linear interpolation method. |



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**Caption:** Experimental workflow of the **Sco-267** Phase 1 study.

## Pharmacokinetic (PK) Results

**Sco-267** demonstrated a favorable pharmacokinetic profile suitable for clinical development.

Table 2: Summary of **Sco-267** Pharmacokinetic Profile

PK Parameter	Finding	Citation(s)
Absorption	<b>Plasma concentration increased in a dose-dependent manner after single oral administration.</b>	
Dosing Potential	Plasma exposure was maintained for 24 hours, suggesting potential for once-daily oral dosing.	
Multiple Dosing	The pharmacokinetic profile was unaltered after repeated once-daily doses in healthy adults.	
Elimination	The drug was hardly detected in urine, suggesting elimination primarily through non-renal mechanisms.	

| Population | PK profiles were similar between Japanese and Caucasian subjects, and between healthy subjects and those with glucose intolerance. | |

## Pharmacodynamic (PD) Results

The study confirmed that **Sco-267** stimulates the secretion of multiple islet and gut hormones and improves glycemic control in subjects with glucose intolerance.

Table 3: Summary of **Sco-267** Pharmacodynamic Effects

Parameter	Effect	Details	Citation(s)
Hormone Secretion	Stimulated	Single and repeated doses stimulated the secretion of insulin, glucagon, GLP-1, GIP, and PYY in healthy adults.	
Fasting Glucose	Decreased	A single dose remarkably decreased fasting hyperglycemia in patients with diabetes.	
Glucose Tolerance	Improved	A single oral dose (40 mg and 80 mg) significantly improved glycemic control during an oral glucose tolerance test (OGTT) in subjects with glucose intolerance.	

| Hypoglycemia | No induction | The improvement in glycemic control was achieved without inducing hypoglycemia. | |

## Safety and Tolerability

The primary endpoint of the Phase 1 trial was to assess the safety of **Sco-267**.

Table 4: Summary of Safety and Tolerability

Finding	Description	Citation(s)
Overall Assessment	<b>Sco-267 was generally safe and well tolerated at all single and multiple doses tested.</b>	
Adverse Events	No severe treatment-emergent adverse events (TEAEs) were reported in the SAD and MAD studies.	

| Hypoglycemia Risk| The drug did not induce hypoglycemia, a significant advantage for a diabetic therapy. ||

## Conclusion and Future Directions

The early-phase clinical trial for **Sco-267** successfully demonstrated its potential as a novel therapeutic agent. The first-in-human study showed that **Sco-267** is safe, well-tolerated, and possesses a pharmacokinetic profile suitable for once-daily oral administration. The pharmacodynamic results are particularly compelling, confirming that its mechanism as a GPR40 full agonist translates to the stimulation of a wide array of beneficial metabolic hormones in humans, leading to improved glycemic control without hypoglycemia. These collective findings strongly support the continued development of **Sco-267**, which is currently being prepared for Phase 2 clinical trials to further evaluate its efficacy in treating diabetes, obesity, and NASH.

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